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molecular formula C12H11NO4S B8770716 5-Acetylaminonaphthalene-2-sulfonic acid CAS No. 6272-21-5

5-Acetylaminonaphthalene-2-sulfonic acid

Cat. No. B8770716
M. Wt: 265.29 g/mol
InChI Key: CURUHHBCJWGOPD-UHFFFAOYSA-N
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Patent
US04908478

Procedure details

In a single-vessel process for preparing 2-acetaminophthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfuric acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2 acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
[Compound]
Name
2-acetaminophthalene-6-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium hydrogensulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=CC2C(=CC=CC=2)C=1.S(=O)(=O)(O)O.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O.[NH3:32].S([O-])(O)=O.[NH4+].N[C:39]1[CH:48]=[CH:47][C:46]2[C:41](=[CH:42][CH:43]=[C:44]([S:49]([OH:52])(=[O:51])=[O:50])[CH:45]=2)[CH:40]=1>>[NH:32]([C:40]1[C:41]2[C:46](=[CH:45][C:44]([S:49]([OH:52])(=[O:51])=[O:50])=[CH:43][CH:42]=2)[CH:47]=[CH:48][CH:39]=1)[C:2]([CH3:11])=[O:1] |f:4.5|

Inputs

Step One
Name
2-acetaminophthalene-6-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ammonium hydrogensulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC=CC2=CC(=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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